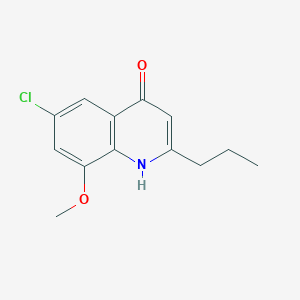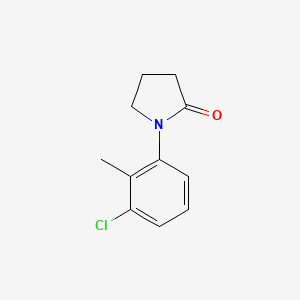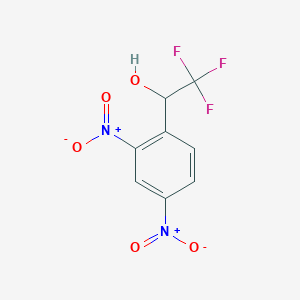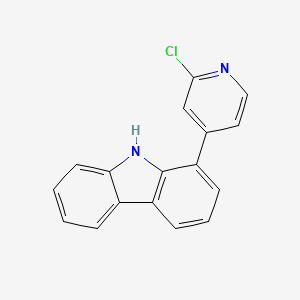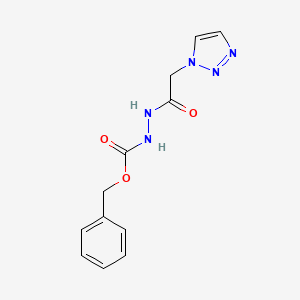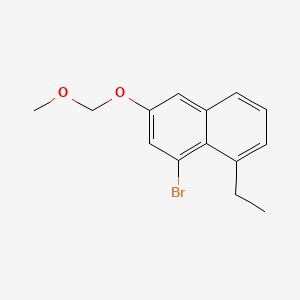
1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methoxymethoxy group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene typically involves the bromination of a naphthalene derivative followed by the introduction of the ethyl and methoxymethoxy groups. One common method is the bromination of 8-ethyl-3-(methoxymethoxy)naphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, amines, or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium cyanide, ammonia, or thiourea in polar solvents like dimethylformamide (DMF) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of 1-cyano-8-ethyl-3-(methoxymethoxy)naphthalene, 1-amino-8-ethyl-3-(methoxymethoxy)naphthalene, etc.
Oxidation Reactions: Formation of 8-ethyl-3-(methoxymethoxy)naphthalene-1-carboxylic acid or 8-ethyl-3-(methoxymethoxy)naphthaldehyde.
Reduction Reactions: Formation of 8-ethyl-3-(methoxymethoxy)naphthalene.
Scientific Research Applications
1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the preparation of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene depends on the specific application and the target molecule. In organic synthesis, it acts as a versatile building block for constructing more complex structures. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene derivative used in organic synthesis and as a precursor for other compounds.
1-Bromo-2-methoxynaphthalene: Another brominated naphthalene derivative with a methoxy group, used in similar applications.
8-Ethyl-3-(methoxymethoxy)naphthalene: Lacks the bromine atom but shares the ethyl and methoxymethoxy groups.
Uniqueness
1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene is unique due to the combination of the bromine atom, ethyl group, and methoxymethoxy group on the naphthalene ring. This unique structure imparts specific reactivity and properties, making it valuable for specialized applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C14H15BrO2 |
|---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
1-bromo-8-ethyl-3-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C14H15BrO2/c1-3-10-5-4-6-11-7-12(17-9-16-2)8-13(15)14(10)11/h4-8H,3,9H2,1-2H3 |
InChI Key |
PTZYEAMDJPVBKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=CC(=C21)Br)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


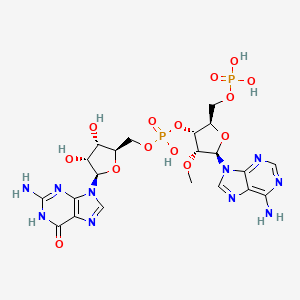
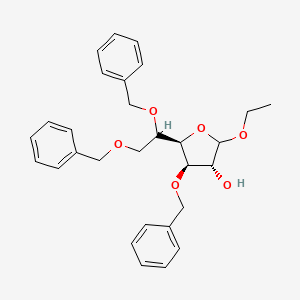
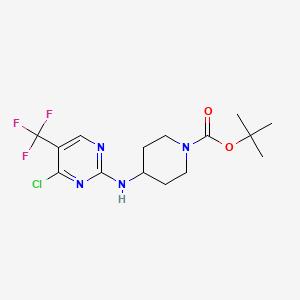
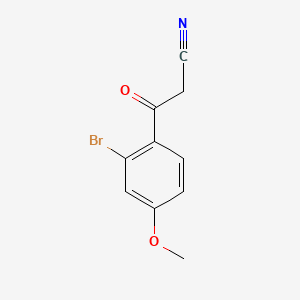
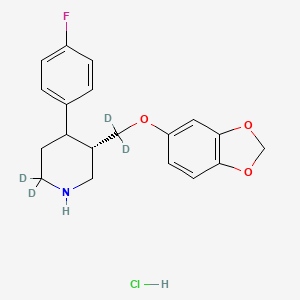
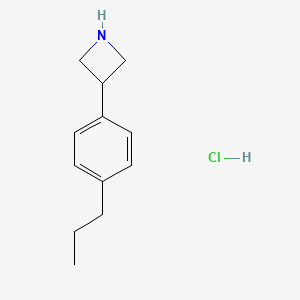
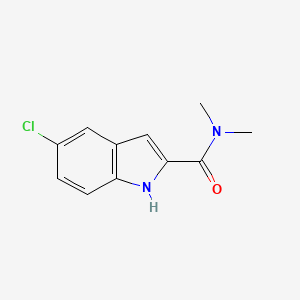
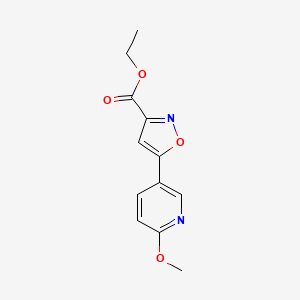
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
